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Compound of Interest

Compound Name: 5-Chlorosalicylaldehyde

Cat. No.: B124248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-
Chlorosalicylaldehyde (5-CSA), a key intermediate in the synthesis of fragrances, dyes, and

pharmaceuticals.[1][2] The document details its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a valuable resource

for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 5-
Chlorosalicylaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 5-
Chlorosalicylaldehyde. The data presented here is for the most stable conformer, which

features an intramolecular hydrogen bond between the hydroxyl and aldehyde groups.[1]

Table 1: ¹H NMR Spectroscopic Data for 5-Chlorosalicylaldehyde
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.8 s 1H
Aldehyde proton (-

CHO)

~11.0 s 1H Hydroxyl proton (-OH)

~7.5 d 1H Aromatic proton (H-6)

~7.4 dd 1H Aromatic proton (H-4)

~7.0 d 1H Aromatic proton (H-3)

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Data is compiled from typical values for similar structures and general knowledge of NMR

spectroscopy.

Table 2: ¹³C NMR Spectroscopic Data for 5-Chlorosalicylaldehyde

Chemical Shift (δ, ppm) Assignment

~195 Aldehyde Carbonyl (C=O)

~160 C-2 (Carbon bearing -OH)

~135 C-4

~130 C-6

~125 C-5 (Carbon bearing -Cl)

~120 C-1

~118 C-3

Note: The assignments are based on computational studies and comparison with similar

compounds.

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in 5-
Chlorosalicylaldehyde. The spectrum is characterized by the presence of a strong carbonyl

stretch and a broad hydroxyl absorption, indicative of the intramolecular hydrogen bonding.

Table 3: Key IR Absorption Bands for 5-Chlorosalicylaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3000 Broad

O-H stretching

(intramolecularly hydrogen-

bonded)

~3080 Medium Aromatic C-H stretching

~2850, ~2750 Medium
Aldehydic C-H stretching

(Fermi resonance)

~1665 Strong
C=O stretching (conjugated

aldehyde)

~1600, ~1480 Medium-Strong Aromatic C=C stretching

~1280 Strong C-O stretching (phenol)

~820 Strong
C-H out-of-plane bending

(aromatic)

~740 Strong C-Cl stretching

Note: The exact positions of the peaks can be influenced by the physical state of the sample

(e.g., solid, solution).

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule. The spectrum of 5-
Chlorosalicylaldehyde is characterized by absorption bands corresponding to π → π*

transitions in the aromatic ring and the carbonyl group.

Table 4: UV-Vis Absorption Data for 5-Chlorosalicylaldehyde
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λmax (nm)
Molar Absorptivity
(ε, L·mol⁻¹·cm⁻¹)

Solvent Assignment

~255 ~10,000 Ethanol
π → π* transition

(aromatic ring)

~330 ~3,500 Ethanol
π → π* transition

(conjugated system)

Note: The position and intensity of the absorption maxima can be affected by the solvent

polarity.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Chlorosalicylaldehyde in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-

32 scans.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a

larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

Reference the spectrum to the solvent peaks.

IR Spectroscopy
Sample Preparation (Solid):

KBr Pellet: Mix a small amount of 5-Chlorosalicylaldehyde (1-2 mg) with dry potassium

bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent

pellet using a hydraulic press.

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the beam path and record the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 5-Chlorosalicylaldehyde of a known concentration in a

suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
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Prepare a series of dilutions from the stock solution to find an appropriate concentration

that gives an absorbance reading between 0.1 and 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline

spectrum.

Fill a matched quartz cuvette with the sample solution.

Scan the sample over the desired wavelength range (e.g., 200-800 nm).

The instrument will automatically subtract the baseline from the sample spectrum to

provide the absorbance spectrum of the compound.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a chemical compound like 5-Chlorosalicylaldehyde.
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Caption: Workflow for the spectroscopic analysis of 5-Chlorosalicylaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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